![molecular formula C36H62I2N2S2 B12561994 Pyridinium, 4,4'-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide CAS No. 202071-11-2](/img/structure/B12561994.png)
Pyridinium, 4,4'-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide is a complex organic compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a decanediylbis(thio) linkage and octyl groups, making it a subject of interest for researchers.
Preparation Methods
The synthesis of Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide typically involves the reaction of pyridine derivatives with decanediylbis(thio) and octyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or disulfides.
Scientific Research Applications
Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids and ylides.
Biology: The compound has shown potential as an antimicrobial and anticancer agent, making it a subject of interest in biological research.
Medicine: Its potential as an anti-malarial and anti-cholinesterase inhibitor has been explored, indicating its relevance in medicinal chemistry.
Mechanism of Action
The mechanism of action of Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. In biological systems, it can interact with cell membranes, affecting their permeability and leading to cell death .
Comparison with Similar Compounds
Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide can be compared with other pyridinium salts such as:
Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-methyl-, diiodide: This compound has a similar structure but with methyl groups instead of octyl groups, leading to different chemical properties and applications.
Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-ethyl-, diiodide: The presence of ethyl groups instead of octyl groups results in variations in reactivity and biological activity.
These comparisons highlight the uniqueness of Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide in terms of its structure and applications.
Properties
CAS No. |
202071-11-2 |
|---|---|
Molecular Formula |
C36H62I2N2S2 |
Molecular Weight |
840.8 g/mol |
IUPAC Name |
1-octyl-4-[10-(1-octylpyridin-1-ium-4-yl)sulfanyldecylsulfanyl]pyridin-1-ium;diiodide |
InChI |
InChI=1S/C36H62N2S2.2HI/c1-3-5-7-9-15-19-27-37-29-23-35(24-30-37)39-33-21-17-13-11-12-14-18-22-34-40-36-25-31-38(32-26-36)28-20-16-10-8-6-4-2;;/h23-26,29-32H,3-22,27-28,33-34H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
ZPJKLBWSNIPPDT-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)SCCCCCCCCCCSC2=CC=[N+](C=C2)CCCCCCCC.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12561911.png)
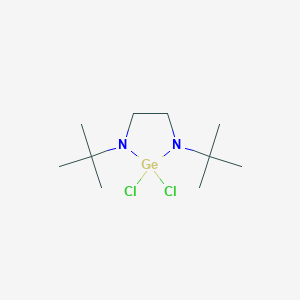
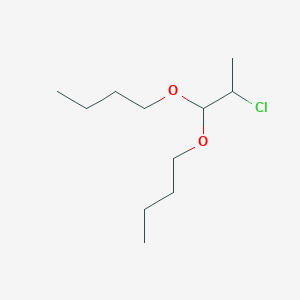
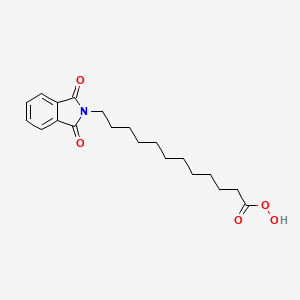
![Bicyclo[2.2.2]oct-2-ene-2-carboxylic acid, 1-hydroxy-4-methyl-](/img/structure/B12561939.png)
![{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B12561952.png)

![Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]-](/img/structure/B12561962.png)
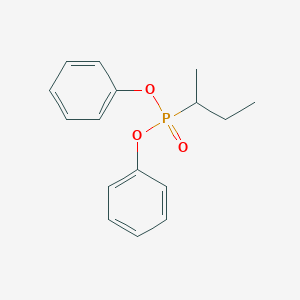
![2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol](/img/structure/B12561980.png)
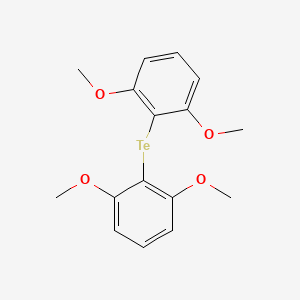
![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid](/img/structure/B12561998.png)
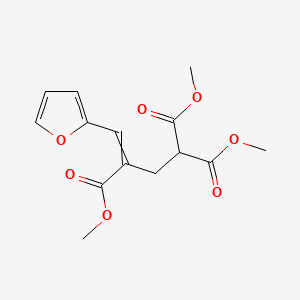
![dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate](/img/structure/B12562005.png)
